N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex heterocyclic compound that features both pyrano and thiazole rings. Compounds containing thiazole rings are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Mechanism of Action
In terms of pharmacokinetics, the compound’s properties such as its high gastrointestinal absorption, low skin permeation, and its status as a P-glycoprotein substrate could influence its bioavailability .
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, light, and pH. For instance, some compounds are sensitive to light and may degrade or lose their activity when exposed to certain wavelengths .
Biochemical Analysis
Biochemical Properties
They have shown a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Cellular Effects
It is known that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This yields intermediates that can be further reacted with arylidenemalononitrile to form the desired pyrano[4,3-d]thiazole derivatives .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazolo[4,5-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidines.
Pyrano derivatives: Compounds such as pyrano[2,3-d]thiazoles.
Uniqueness
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its dual ring structure, which combines the properties of both pyrano and thiazole rings. This duality enhances its potential biological activity and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-13(8-1-2-9-11(5-8)20-7-15-9)17-14-16-10-3-4-19-6-12(10)21-14/h1-2,5,7H,3-4,6H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUCZZNVHNSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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